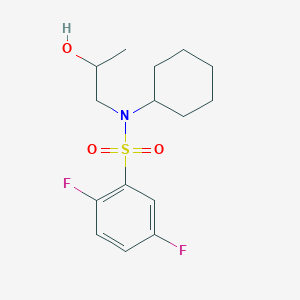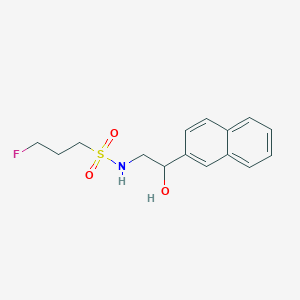
N-cyclohexyl-2,5-difluoro-N-(2-hydroxypropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2,5-difluoro-N-(2-hydroxypropyl)benzenesulfonamide, also known as CFTR inh -172, is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels. CFTR is a protein that regulates the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR inh -172 has been extensively studied as a tool compound for investigating the role of CFTR in physiology and disease, and as a potential therapeutic agent for cystic fibrosis.
Mécanisme D'action
N-cyclohexyl-2,5-difluoro-N-(2-hydroxypropyl)benzenesulfonamide inh -172 inhibits this compound chloride channels by binding to a specific site on the protein. The binding of this compound inh -172 to this compound prevents the channel from opening and conducting chloride ions across the cell membrane. This leads to a reduction in chloride secretion and fluid transport across epithelial tissues, which can have both beneficial and detrimental effects depending on the tissue and the disease state.
Biochemical and physiological effects:
This compound inh -172 has been shown to have a range of effects on different tissues and physiological systems. In the airways, this compound inh -172 can reduce mucus secretion and improve airway hydration, which can be beneficial in cystic fibrosis and other respiratory diseases. However, this compound inh -172 can also inhibit bicarbonate secretion in the pancreas and intestine, which can lead to digestive problems and intestinal obstruction in cystic fibrosis patients. This compound inh -172 has also been shown to have potential therapeutic benefits in other diseases, such as polycystic kidney disease and secretory diarrhea.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-2,5-difluoro-N-(2-hydroxypropyl)benzenesulfonamide inh -172 is a highly specific and potent inhibitor of this compound chloride channels, which makes it a valuable tool for investigating the role of this compound in physiology and disease. However, this compound inh -172 has some limitations in lab experiments. It can be toxic to cells at high concentrations, and its effects on other ion channels and transporters need to be taken into account when interpreting the results of experiments. In addition, this compound inh -172 is not a suitable therapeutic agent for cystic fibrosis due to its limited bioavailability and potential off-target effects.
Orientations Futures
There are several future directions for research on N-cyclohexyl-2,5-difluoro-N-(2-hydroxypropyl)benzenesulfonamide inh -172 and this compound modulation in general. One area of focus is the development of more potent and specific this compound inhibitors that can be used as therapeutic agents for cystic fibrosis and other diseases. Another area of focus is the investigation of the role of this compound in other physiological processes, such as immune function and cancer. Finally, there is a need for more research on the long-term effects of this compound modulation and the potential risks and benefits of this compound-targeted therapies.
Méthodes De Synthèse
N-cyclohexyl-2,5-difluoro-N-(2-hydroxypropyl)benzenesulfonamide inh -172 can be synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-difluoronitrobenzene with cyclohexylamine to form N-cyclohexyl-2,5-difluoronitrobenzene, which is then reduced to N-cyclohexyl-2,5-difluoroaniline. The aniline is then reacted with 2-chloro-1,3-propanediol to form N-cyclohexyl-2,5-difluoro-N-(2-hydroxypropyl)aniline, which is then sulfonated with chlorosulfonic acid to form this compound.
Applications De Recherche Scientifique
N-cyclohexyl-2,5-difluoro-N-(2-hydroxypropyl)benzenesulfonamide inh -172 has been widely used as a research tool to investigate the role of this compound in various physiological and disease processes. It has been used to study the regulation of this compound by intracellular signaling pathways, the interaction of this compound with other proteins, and the role of this compound in ion transport across different epithelial tissues. This compound inh -172 has also been used to investigate the potential therapeutic benefits of this compound modulation in cystic fibrosis and other diseases.
Propriétés
IUPAC Name |
N-cyclohexyl-2,5-difluoro-N-(2-hydroxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2NO3S/c1-11(19)10-18(13-5-3-2-4-6-13)22(20,21)15-9-12(16)7-8-14(15)17/h7-9,11,13,19H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBLKASMEPCABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6641608.png)
![3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide](/img/structure/B6641626.png)
![[1-[(3-Fluorophenyl)methyl]piperidin-3-yl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6641628.png)
![3-[3-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]-3-oxopropyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B6641636.png)
![1-[3-[9H-fluoren-9-yl(methyl)amino]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6641647.png)
![1-[(2S)-2-[2-(2-hydroxypropan-2-yl)pyrrolidine-1-carbonyl]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6641654.png)
![[1-[2-(2-Fluorophenoxy)ethyl]piperidin-4-yl]-(1-methylimidazol-2-yl)methanol](/img/structure/B6641659.png)
![N-(furan-2-ylmethyl)-2-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-N-methylacetamide](/img/structure/B6641665.png)
![3-hydroxy-4-methyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]pentan-1-one](/img/structure/B6641666.png)
![Cyclohexyl 2-[[4-ethyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B6641667.png)
![[(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6641677.png)


![2-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide](/img/structure/B6641702.png)